Acide esculentique

Vue d'ensemble

Description

Synthesis Analysis

While direct synthesis details specific to EA are limited, related works on peptide synthesis in water, such as the preparation of N-ethanesulfonylethoxycarbonyl (Esc) amino acids for peptide synthesis, offer insights into the complex methodologies that can be applied to similar compounds. These methods involve innovative approaches to peptide bond formation, potentially applicable to EA derivatives or related compounds (Hojo et al., 2004).

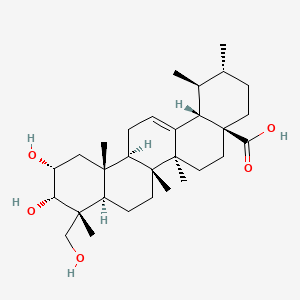

Molecular Structure Analysis

The molecular structure and electronic properties of Esculentin (a compound related to Esculentic acid) have been explored through various spectroscopic techniques and quantum chemical computations. These studies provide a foundation for understanding the structural aspects of EA, offering insights into its molecular geometry, vibrational frequencies, and electronic properties, which are crucial for its biological activities (Erdoğdu, 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of EA have been studied through its interactions with COX-2 protein expression. EA exhibits potent anti-inflammatory activity by inhibiting the level of TNF-α, IL-6 pro-inflammatory cytokines, and PGE2 inflammatory mediator in macrophages. This suggests that EA's chemical properties are intricately linked to its ability to modulate key inflammatory pathways (Niu et al., 2014).

Physical Properties Analysis

The physical properties of EA and related compounds can be inferred from studies on peptides derived from esculentin, which exhibit significant antimicrobial activity and membrane-perturbing actions. These studies, while focused on peptides, suggest that the physical properties of EA, such as solubility and membrane interaction capabilities, play a crucial role in its biological effectiveness (Loffredo et al., 2017).

Chemical Properties Analysis

EA's chemical properties, particularly its interaction with lipopolysaccharide (LPS), highlight its potent anti-inflammatory and immunomodulatory activities. These interactions are a testament to EA's ability to neutralize the toxic effects of bacterial endotoxins, underpinning its use in treating inflammatory diseases (Ghosh et al., 2016).

Applications De Recherche Scientifique

Pharmacologie

Acide esculentique : a été identifié comme un inhibiteur sélectif de la COX-2 aux effets anti-inflammatoires {svg_1}. C'est un triterpénoïde pentacyclique extrait de l'herbe chinoise Phytolacca esculenta. Son potentiel en recherche pharmacologique réside dans sa capacité à moduler les voies inflammatoires, ce qui pourrait être bénéfique pour le traitement de diverses maladies inflammatoires.

Applications cosmétiques

Les triterpénoïdes, la classe de composés à laquelle appartient l'this compound, sont couramment utilisés en cosmétique pour leurs propriétés protectrices de la peau {svg_2}. L'this compound pourrait être étudié pour son efficacité dans les produits de soin de la peau, contribuant potentiellement à des formulations anti-âge, hydratantes ou protectrices.

Industrie chimique

L'this compound est étudié pour son rôle d'inhibiteur de la COX-2 et ses propriétés anti-inflammatoires {svg_3}. Dans l'industrie chimique, il pourrait être synthétisé à des fins de recherche ou comme composé de référence dans le développement de nouveaux médicaments anti-inflammatoires.

Agriculture

Les acides organiques, y compris les triterpénoïdes comme l'this compound, jouent un rôle crucial dans la fertilité des sols et la santé des plantes {svg_4}. La recherche sur l'this compound pourrait se concentrer sur son impact sur la croissance des plantes, la santé des sols et son utilisation potentielle dans les pratiques agricoles durables.

Sciences de l'environnement

Le rôle des acides organiques dans la durabilité environnementale est significatif {svg_5}. L'this compound pourrait faire partie de la recherche en sciences de l'environnement, en se concentrant sur son impact sur les communautés microbiennes, le cycle des nutriments et son rôle dans les processus biogéochimiques.

Mécanisme D'action

Target of Action

Esculentic acid is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

Esculentic acid interacts with COX-2, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response

Biochemical Pathways

The primary biochemical pathway affected by Esculentic acid is the arachidonic acid pathway . By inhibiting COX-2, Esculentic acid disrupts the production of prostaglandins from arachidonic acid, leading to a decrease in inflammation. The downstream effects of this include a reduction in pain, swelling, and fever associated with inflammation.

Result of Action

The primary result of Esculentic acid’s action is a reduction in inflammation . By inhibiting COX-2 and disrupting the production of prostaglandins, Esculentic acid can alleviate symptoms of inflammation such as pain, swelling, and fever. Additionally, it has been suggested that Esculentic acid may have protective effects against endotoxic shock .

Safety and Hazards

When handling Esculentic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact with eyes, rinse with pure water and consult a doctor .

Analyse Biochimique

Biochemical Properties

Esculentic acid plays a significant role in biochemical reactions, particularly due to its anti-inflammatory properties. It acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, esculentic acid reduces the production of pro-inflammatory prostaglandins. Additionally, esculentic acid interacts with various biomolecules, including tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10), modulating their activity to exert its anti-inflammatory effects .

Cellular Effects

Esculentic acid influences various cellular processes and functions. It has been shown to protect cells against endotoxic shock by modulating the inflammatory response in Kunming mice . Esculentic acid affects cell signaling pathways by inhibiting the production of inflammatory cytokines such as TNF-α, thereby reducing inflammation and cellular damage . It also impacts gene expression by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes, contributing to its protective effects on cells .

Molecular Mechanism

At the molecular level, esculentic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Esculentic acid also inhibits the activity of TNF-α by interfering with its signaling pathways, leading to a decrease in the inflammatory response . Furthermore, it modulates the expression of genes involved in inflammation, promoting an anti-inflammatory state within the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of esculentic acid have been observed to change over time. Studies have shown that esculentic acid remains stable under controlled conditions, maintaining its anti-inflammatory properties over extended periods In vitro and in vivo studies have demonstrated that esculentic acid can provide sustained protection against inflammation and cellular damage over time .

Dosage Effects in Animal Models

The effects of esculentic acid vary with different dosages in animal models. At lower doses, esculentic acid exhibits significant anti-inflammatory effects without causing adverse reactions . At higher doses, it may lead to toxic effects and potential cellular damage. Studies have identified threshold doses beyond which the compound’s beneficial effects diminish, and toxicity increases . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of esculentic acid while minimizing adverse effects.

Metabolic Pathways

Esculentic acid is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. It interacts with enzymes such as COX-2 and TNF-α, modulating their activity to reduce inflammation . Additionally, esculentic acid affects metabolic flux by altering the levels of metabolites involved in the inflammatory response.

Transport and Distribution

Within cells and tissues, esculentic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, esculentic acid accumulates in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its anti-inflammatory effects . The distribution and localization of esculentic acid within cells are crucial for its activity and function.

Subcellular Localization

Esculentic acid exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with COX-2 and other biomolecules involved in the inflammatory response . The subcellular localization of esculentic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cells. This localization is essential for its effective inhibition of inflammatory pathways and therapeutic potential.

Propriétés

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-SVOQGVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316954 | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103974-74-9 | |

| Record name | Esculentic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103974-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]pyrazole-4-carbonitrile](/img/no-structure.png)